![molecular formula C17H22N2O5S2 B2730757 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide CAS No. 2097926-67-3](/img/structure/B2730757.png)
5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide” is a chemical compound with the molecular formula C17H22N2O5S2 and a molecular weight of 398.49. It contains a thiophene moiety, which is a five-membered heterocyclic compound with a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide” includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a hydroxy group, a sulfamoyl group, and a methoxy group attached to a benzamide moiety.Scientific Research Applications
Antimicrobial Activity
Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have shown significant antimicrobial activity against a variety of bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Krátký et al., 2012).
Corrosion Inhibition
Methoxy-substituted phenylthienyl benzamidines have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid medium, demonstrating high efficiency. This application is crucial for protecting industrial machinery and infrastructure from corrosive damage (Fouda et al., 2020).
properties
IUPAC Name |
5-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-15-5-4-13(11-14(15)17(18)21)26(22,23)19-8-6-12(7-9-20)16-3-2-10-25-16/h2-5,10-12,19-20H,6-9H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEROYKMIKOTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


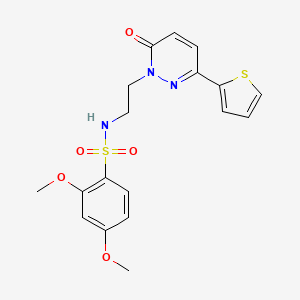
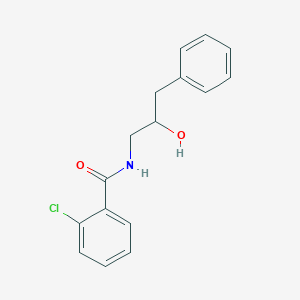
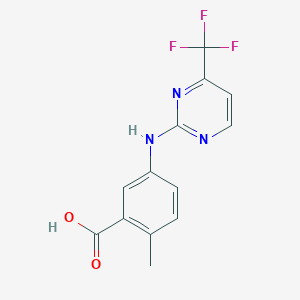

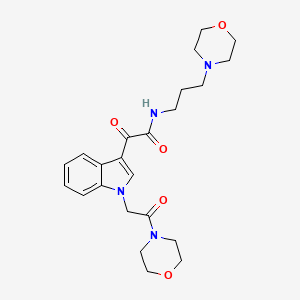
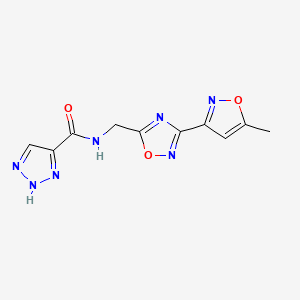
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2730686.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2730688.png)

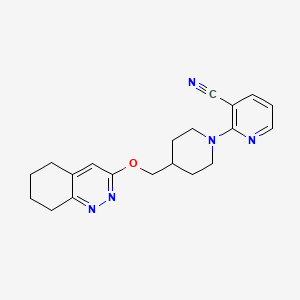
![5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2730693.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2730695.png)
